molecular formula C15H12ClN3OS B362680 5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 68212-26-0

5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B362680
CAS RN: 68212-26-0
M. Wt: 317.8g/mol
InChI Key: QWCCPFNBTXBJLC-UHFFFAOYSA-N
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Description

“5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol” is a chemical compound that has been used in scientific research . It possesses unique properties that make it valuable for various applications, such as drug discovery, material synthesis, and catalysis.


Synthesis Analysis

The synthesis of this compound involves multi-step reactions under microwave irradiation . The key intermediate “this compound” is cyclized under alkaline conditions, such as NaOH. Then, concentrated HCl is added to this solution. The key intermediate thiol is reacted with substituted benzyl chloride or alkyl chloride to afford the title compounds .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. Quantum chemical parameters such as the highest occupied molecular orbital energy (EHOMO), the lowest unoccupied molecular orbital energy (ELUMO), the energy gap (ΔE), the dipole moment (l), and Mulliken charges can be calculated .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of corrosion inhibition . The compound has been found to improve the efficiency of corrosion inhibition at higher concentrations and temperatures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 255.73 . It is a solid at room temperature . More detailed properties could not be found in the available resources.

Mechanism of Action

Target of Action

It has been found to exhibit significant anti-acetylcholinesterase activity , suggesting that acetylcholinesterase could be a potential target. Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine.

Mode of Action

Given its anti-acetylcholinesterase activity , it may inhibit the function of acetylcholinesterase, leading to an increase in acetylcholine levels. This can enhance cholinergic nerve transmission, which could have potential therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine.

Pharmacokinetics

The pharmacokinetic properties of this compound have been predicted using computational tools . The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were calculated . The compound was found to absorb well from the oral route and remains stable at ambient temperature and physiological pH .

Result of Action

Its anti-acetylcholinesterase activity suggests that it could increase acetylcholine levels, enhancing cholinergic nerve transmission . This could potentially have therapeutic effects in conditions characterized by acetylcholine deficiency.

Action Environment

The compound was found to remain stable under various photolytic and pH stress conditions . It exhibited degradation under oxidative and thermal stress . This suggests that environmental factors such as light, pH, and temperature can influence the compound’s action, efficacy, and stability.

Advantages and Limitations for Lab Experiments

CCT has several advantages for lab experiments, including its relatively low cost, high stability, and ease of synthesis. However, there are also some limitations associated with its use in lab experiments. CCT has low solubility in water, which can limit its bioavailability and affect its pharmacokinetics. Additionally, CCT has been shown to exhibit some toxicity at higher doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of CCT. One potential direction is to investigate its potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another potential direction is to optimize the synthesis method of CCT to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of CCT and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of CCT involves the reaction of 4-chlorobenzyl alcohol with 4-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to CCT by the addition of a chloro group. The yield of CCT can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

CCT has been widely used in scientific research for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, and antitumor properties. CCT has also been investigated for its potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

Safety and Hazards

Safety data sheets indicate that this compound may cause skin, eye, and respiratory tract irritation . It is harmful if swallowed and should be handled with care .

properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-11-6-8-13(9-7-11)20-10-14-17-18-15(21)19(14)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCCPFNBTXBJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203239
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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